2-Iodohexafluoropropyl Fluorosulfate
Description
Properties
CAS No. |
77570-01-5 |
|---|---|
Molecular Formula |
C3F7IO3S |
Molecular Weight |
375.99 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-fluorosulfonyloxy-2-iodopropane |
InChI |
InChI=1S/C3F7IO3S/c4-1(11,2(5,6)7)3(8,9)14-15(10,12)13 |
InChI Key |
RQZWJAQAGOXRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OS(=O)(=O)F)(F)F)(C(F)(F)F)(F)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Fluorosulfate Compounds
Fluorosulfates are a class of compounds containing the -OSO₂F functional group. Below, 2-Iodohexafluoropropyl Fluorosulfate is compared to structurally or functionally related fluorosulfates, focusing on dissociation energy, stability, and chemical roles.
Fluorine Fluorosulfate (F-OSO₂F)
- Dissociation Energy: Not explicitly reported, but fluorine fluorosulfate is noted for its extreme explosivity, limiting practical use.
- Stability : Highly unstable and dangerous to handle; decomposes violently under mild conditions .
- Chemical Role : Primarily a radical generator, though its instability restricts applications.
Chlorine Fluorosulfate (Cl-OSO₂F)
- Dissociation Energy : 45 kcal/mol (highest among fluorosulfates studied in radical generation) .
- Stability : More stable than fluorine fluorosulfate but exhibits dual functionality due to the polarized Cl⁺-OSO₂F⁻ structure.
- Chemical Role : Acts as both a radical reagent and an electrophilic chlorinating agent .
Difluoroaminofluorosulfate (NF₂-OSO₂F)
- Dissociation Energy: Not quantified, but the NF₂ group’s positive polarization suggests complex reactivity.
- Stability: Moderate; polarized NF₂⁺-OSO₂F⁻ structure enables non-radical pathways.
- Chemical Role : Dual functionality in radical and electrophilic reactions .
This compound
- Dissociation Energy: No experimental data available.
- Stability: Unknown; iodine’s polarizability and steric bulk may enhance stability compared to lighter halogens.
- Chemical Role : Hypothesized to act as an iodinating agent or electrophile, but empirical studies are lacking .
Data Table: Key Properties of Fluorosulfates
Research Findings and Gaps
- Radical Generation : Chlorine fluorosulfate (45 kcal/mol) is the most stable radical precursor among fluorosulfates, while fluorine fluorosulfate’s explosivity limits utility .
- Electrophilic Behavior : Polarized halogen or functional groups (e.g., Cl⁺, NF₂⁺) enable electrophilic reactions, a trait possibly shared by this compound due to iodine’s polarizability.
- Knowledge Gaps: No experimental data exist on the dissociation energy, thermal stability, or reaction pathways of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Iodohexafluoropropyl Fluorosulfate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via halogen-exchange reactions or fluorosulfation of iodinated precursors. For example, reacting hexafluoropropylene derivatives with iodine in the presence of fluorosulfonic acid under anhydrous conditions. Purity optimization involves fractional distillation under inert atmospheres (e.g., argon) and characterization via NMR to confirm absence of byproducts like unreacted iodine or fluorosulfuric acid residues. Post-synthesis, column chromatography using fluorinated stationary phases (e.g., C8-modified silica) can isolate the target compound .
Q. How should researchers characterize the thermal stability of this compound?
- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical. Conduct experiments under nitrogen to avoid hydrolysis, with heating rates ≤5°C/min. Monitor decomposition onset temperatures and exothermic peaks. Complementary FTIR or Raman spectroscopy can identify degradation products (e.g., SOF or HF release). For conflicting data, replicate studies with varied sample masses and crucible materials (e.g., platinum vs. alumina) to assess instrumental artifacts .
Q. What solvent systems are compatible with this compound for reactivity studies?
- Methodological Answer : Use fluorinated solvents (e.g., hexafluorobenzene, perfluorodecalin) to enhance solubility and minimize nucleophilic interference. Polar aprotic solvents like dichloromethane or acetonitrile may be suitable but require rigorous drying (molecular sieves, <10 ppm HO). Avoid protic solvents (e.g., alcohols) due to rapid hydrolysis. Solvent selection should align with reaction mechanisms: non-polar media favor electrophilic substitutions, while polar media may stabilize ionic intermediates .
Advanced Research Questions
Q. How does the iodine substituent influence the reactivity of this compound in SuFEx (Sulfur Fluoride Exchange) click chemistry?
- Methodological Answer : The iodine atom acts both as a leaving group and a steric/electronic modulator. In SuFEx reactions, nucleophilic substitution at the fluorosulfate group is enhanced by the electron-withdrawing hexafluoropropyl chain. Compare kinetics with non-iodinated analogs using NMR to track fluoride displacement. Computational modeling (DFT) can elucidate transition-state stabilization effects from iodine’s polarizability .
Q. What strategies mitigate competing side reactions (e.g., elimination or hydrolysis) during fluorosulfate functionalization?
- Methodological Answer : Control reaction temperature (<0°C) and employ scavengers (e.g., molecular sieves for HO, silver salts for iodide byproducts). Use bulky bases (e.g., 2,6-lutidine) to deprotonate intermediates without promoting elimination. For hydrolysis-prone systems, conduct reactions in microfluidic reactors with precise residence time control. LC-MS monitoring can identify transient intermediates and adjust conditions in real-time .
Q. How can researchers resolve contradictions in reported fluorosulfate-protein adduct stability?
- Methodological Answer : Adduct stability depends on the protein microenvironment (e.g., pH, adjacent residues). For unstable adducts (e.g., lysine fluorosulfates), use cryo-EM or X-ray crystallography to identify stabilizing interactions (e.g., hydrogen bonding with arginine residues). Compare half-lives via radiolabeled fluorosulfate probes and mass spectrometry. For conflicting data, validate using orthogonal techniques like fluorescence polarization or SPR .
Q. What experimental designs optimize selectivity for tyrosine vs. lysine residues in fluorosulfate-based protein labeling?
- Methodological Answer : Adjust pH to exploit residue-specific pK differences. Tyrosine (phenol pK ~10) reacts preferentially under mildly basic conditions (pH 8–9), while lysine (amine pK ~10.5) requires higher pH. Use competitive labeling assays with fluorosulfate analogs bearing clickable handles (e.g., alkyne tags) and analyze via SDS-PAGE/Edman degradation. Site-directed mutagenesis can validate residue accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
